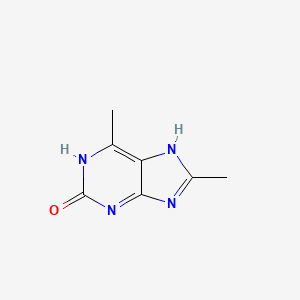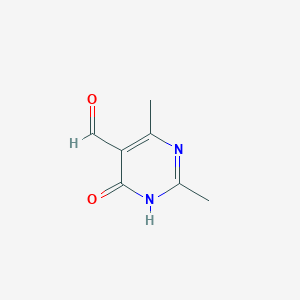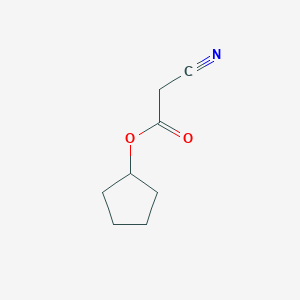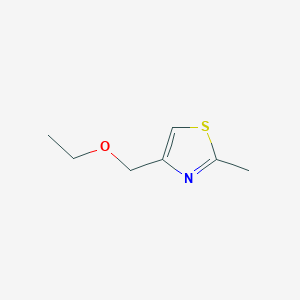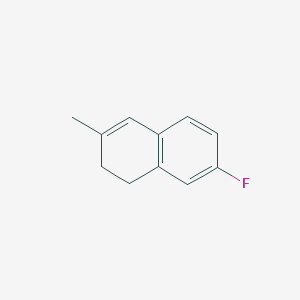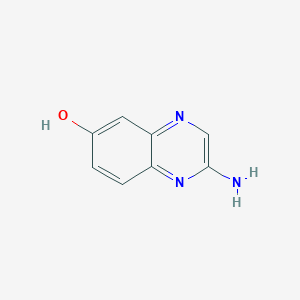![molecular formula C9H16O2 B15072171 1-Oxaspiro[3.5]nonane-2-methanol CAS No. 61266-65-7](/img/structure/B15072171.png)
1-Oxaspiro[3.5]nonane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[35]nonane-2-methanol is a unique spirocyclic compound characterized by its distinctive oxetane ring fused to a nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.5]nonane-2-methanol typically involves the formation of the spirocyclic oxetane ring. One common method includes the iodocyclization of appropriate precursors . The reaction conditions often involve the use of oxidizing agents such as Oxone® in formic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.5]nonane-2-methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxetane ring, potentially leading to ring-opening or other structural changes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Ruthenium tetroxide, Oxone®.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Major Products:
Oxidation Products: β-lactones.
Reduction Products: Ring-opened derivatives.
Substitution Products: Various substituted alcohols and ethers.
Scientific Research Applications
1-Oxaspiro[3
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Industry: Utilized in the development of advanced materials with improved solubility and stability properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.5]nonane-2-methanol largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to engage in hydrogen bonding and its metabolic stability make it a valuable scaffold for drug design .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but includes a nitrogen atom in the ring.
3,3-Dimethyl-1-oxaspiro[3.5]nonane-2-one: A structurally related compound with a ketone functional group.
Uniqueness: 1-Oxaspiro[3.5]nonane-2-methanol stands out due to its hydroxyl group, which provides additional reactivity and potential for derivatization. Its unique combination of an oxetane ring and a nonane backbone also contributes to its distinct chemical and physical properties .
Properties
CAS No. |
61266-65-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-oxaspiro[3.5]nonan-2-ylmethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-6-9(11-8)4-2-1-3-5-9/h8,10H,1-7H2 |
InChI Key |
UFXTYIMKRAZXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
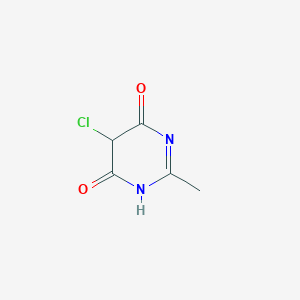
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)
